![molecular formula C16H9ClFNO2 B5651023 2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B5651023.png)
2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound "2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one" is a complex organic molecule that likely possesses interesting chemical and physical properties due to its functional groups and structure. Similar compounds have been synthesized and analyzed to explore their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through a series of reactions including condensation, cyclization, and substitution. For example, compounds with similar structures have been synthesized using condensation reactions of appropriate aldehydes and ketones in the presence of catalysts or under specific conditions to form the desired oxazolone ring structures (Bekircan et al., 2015).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are common methods used to analyze the molecular structure of compounds. These analyses reveal the geometry, bond lengths, and angles of the molecule, as well as the molecular conformation and crystal packing. For instance, a study detailed the X-ray and DFT-calculated structures of a similar triazole compound, highlighting the dihedral angles and hydrogen bonding patterns that contribute to its stability (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the oxazolone ring can participate in various chemical reactions, including nucleophilic additions and substitutions, due to the electrophilic character of the carbonyl carbon atom. Research on similar molecules has explored their reactivity towards different organic substrates, classifying them based on their nucleophilic and electrophilic sites (Enders et al., 1996).
properties
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYPTHYQJUPKD-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one |
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